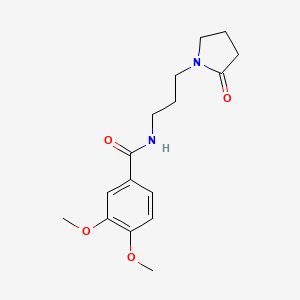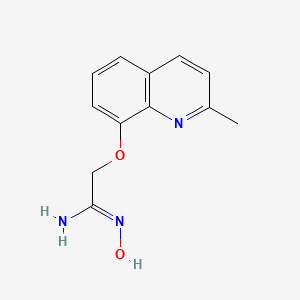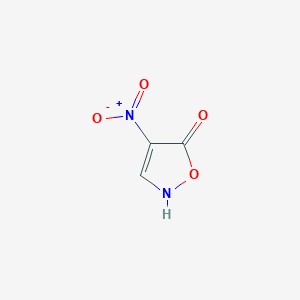
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a pyrazole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide: Unique due to its specific substitution pattern and functional groups.
3-Nitrophenylhydrazine: A precursor in the synthesis of the compound.
Phenylacetyl chloride: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its combination of a nitrophenyl group and a pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62537-78-4 |
|---|---|
Molekularformel |
C17H14N4O3 |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
N-[1-(3-nitrophenyl)pyrazol-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(9-13-5-2-1-3-6-13)19-14-11-18-20(12-14)15-7-4-8-16(10-15)21(23)24/h1-8,10-12H,9H2,(H,19,22) |
InChI-Schlüssel |
ZUMHODXRVZBXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)

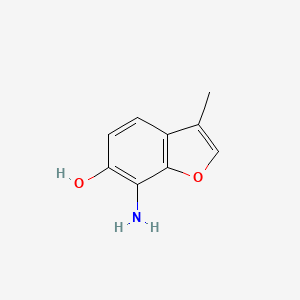
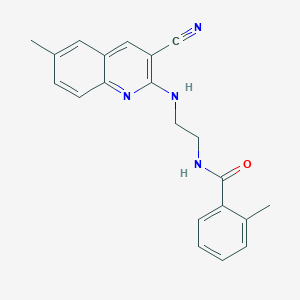
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
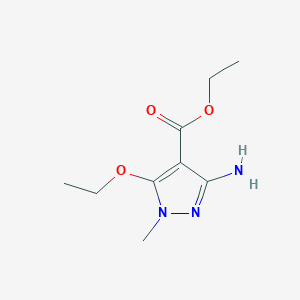
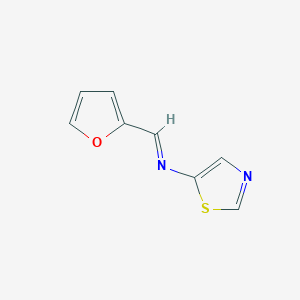
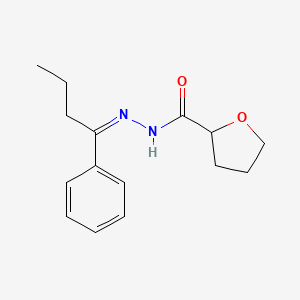
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

